molecular formula C13H11ClO2 B8407541 1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone CAS No. 369376-61-4

1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone

Cat. No. B8407541
CAS RN: 369376-61-4
M. Wt: 234.68 g/mol
InChI Key: QEWSARCWWQPUSM-UHFFFAOYSA-N
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Description

1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone is a natural product found in Pterula with data available.

properties

CAS RN

369376-61-4

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

1-[3-(chloromethylidene)-1-benzoxepin-7-yl]ethanone

InChI

InChI=1S/C13H11ClO2/c1-9(15)11-4-5-13-12(6-11)3-2-10(7-14)8-16-13/h2-7H,8H2,1H3

InChI Key

QEWSARCWWQPUSM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OCC(=CCl)C=C2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC(=CCl)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(=O)c1ccc2c(c1)C=CC(=O)CO2
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Synthesis routes and methods II

Procedure details

1.1 equivalents of n-butyllithium are added to 309 mg (0.89 mmol) of chloromethyltriphenylphosphonium chloride in 5 ml of tetrahydrofuran cooled to 0° C. After stirring for one hour, 150 mg (0.74 mmol) of 7-acetyl-1-benzoxepin-3(2H)-one, prepared according to example 79, are added at ambient temperature. The medium is stirred for a further 1 hour. After the usual treatments and evaporating the solvent under reduced pressure, the crude reaction product is taken up in pentane in order to precipitate triphenylphosphine oxide. Evaporation of the solvents provides 95.5 mg (55%) of 1-[3-(chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone in the form of a mixture of two Z/E isomers in a 90/10 ratio; 1H NMR (C6D6): 7.85 (d, 1H, J=2.2 Hz), 7.76 (dd, 2.2 Hz and 8.4 Hz), 7.04 (d, 8.4 Hz), 6.85 (d, J-=11.8 Hz, 1H), 6.57 (d, J=11.8 Hz, 1H), 6.16 (s, 1H), 4.57 (4.87) (s, 2H), 2.56 (s, 3H).
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150 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone
Reactant of Route 2
1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone
Reactant of Route 3
1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone
Reactant of Route 4
1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone
Reactant of Route 5
1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone
Reactant of Route 6
1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone

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